![molecular formula C12H10FN B157491 4-Fluoro-2-phenylaniline CAS No. 1717-22-2](/img/structure/B157491.png)
4-Fluoro-2-phenylaniline
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Overview
Description
4-Fluoro-2-phenylaniline is a compound that is part of the broader family of aniline derivatives, which are known for their applications in medicinal chemistry and as intermediates in the synthesis of various organic compounds. While the provided papers do not directly discuss 4-Fluoro-2-phenylaniline, they do provide insights into the synthesis, properties, and applications of structurally related fluorinated compounds, which can be informative for understanding 4-Fluoro-2-phenylaniline.
Synthesis Analysis
The synthesis of fluorinated compounds is of significant interest due to their potential applications in medicinal chemistry and material science. For instance, the synthesis of N-protected 4-fluoropyrrolidine derivatives, which are useful as synthons for medicinal applications, has been achieved through a stereospecific double fluorination process using Fluolead, yielding high-purity enantiomeric compounds . Similarly, the synthesis of 2-[(18)F]Fluoro-L-phenylalanine and 2-[(18)F]fluoro-L-tyrosine, which are promising radiopharmaceuticals, has been developed through a three-step nucleophilic synthesis starting from [(18)F]fluoride . These methods could potentially be adapted for the synthesis of 4-Fluoro-2-phenylaniline.
Molecular Structure Analysis
The molecular structure and stability of fluorinated compounds can be analyzed using various spectroscopic and theoretical methods. For example, the structure of o-fluorosulfinylaniline was studied using FT-IR, Raman, NMR, and mass spectrometry, complemented by DFT calculations and NBO analysis . These techniques could be applied to 4-Fluoro-2-phenylaniline to gain insights into its molecular geometry, electronic structure, and vibrational frequencies.
Chemical Reactions Analysis
Fluorinated compounds often exhibit unique reactivity due to the presence of the electronegative fluorine atom. The synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile involved a 'green protocol' and provided insights into the reactivity of the molecule using molecular descriptors and reactivity surfaces . Understanding the reactivity of 4-Fluoro-2-phenylaniline would require similar analyses to predict its behavior in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine. For instance, 4-fluoroproline has been shown to modulate the biophysical properties of proteins, affecting their stability and folding behavior . The synthesis of 4-Fluoro-β-(4-fluorophenyl)-l-phenylalanine demonstrated the importance of reaction conditions on the enantioselectivity and stability of the catalyst used . These studies highlight the importance of understanding the influence of fluorine on the properties of compounds like 4-Fluoro-2-phenylaniline.
Scientific Research Applications
Nonlinear Optical Properties
Research on 4-fluoro salicylideneaniline, a compound related to 4-Fluoro-2-phenylaniline, has demonstrated its potential in nonlinear optical applications. The crystal of this compound was analyzed for its structural, spectral, thermal, and nonlinear optical properties. The study found that it exhibits significant third-order nonlinear optical susceptibility, suggesting its utility in the development of nonlinear optical materials (P. P., A. R., & R. C., 2019).
Synthesis of Key Intermediates
Another study focused on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound closely related to 4-Fluoro-2-phenylaniline. This compound serves as a key intermediate for the manufacture of flurbiprofen, highlighting the role of fluorinated aromatic compounds in the synthesis of pharmaceuticals (Yanan Qiu, Haining Gu, Pengfei Zhang, & Wei-Ming Xu, 2009).
Medicinal Chemistry Applications
Fluorinated pyrrolidine derivatives, including those related to 4-Fluoro-2-phenylaniline, have found applications in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds are synthesized through double fluorination of protected hydroxyproline, demonstrating the importance of fluorinated compounds in the development of new medicinal agents (R. Singh & T. Umemoto, 2011).
Photodehalogenation Studies
The photodehalogenation of fluorobenzene derivatives, including those structurally related to 4-Fluoro-2-phenylaniline, has been studied for its potential to generate triplet and singlet phenyl cations. This research could have implications for the design of less phototoxic fluorinated drugs and the understanding of photostabilization effects in fluorinated compounds (S. Protti, V. Dichiarante, D. Dondi, M. Fagnoni, & A. Albini, 2012).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-2-phenylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRKNEMJCQALHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597962 |
Source
|
Record name | 5-Fluoro[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-phenylaniline | |
CAS RN |
1717-22-2 |
Source
|
Record name | 5-Fluoro[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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